![molecular formula C25H28ClNO2 B560051 Endoxifen E-isomer hydrochloride CAS No. 1197194-61-8](/img/structure/B560051.png)
Endoxifen E-isomer hydrochloride
Overview
Description
Endoxifen E-isomer hydrochloride, also known as E-Endoxifen hydrochloride, is an E-isomer of Endoxifen . It is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM), exhibiting antiestrogenic effects . It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . More detailed information about the synthesis of Endoxifen E-isomer hydrochloride might be found in specific chemical literature or databases.
Molecular Structure Analysis
The molecular formula of Endoxifen E-isomer hydrochloride is C25H28ClNO2 . The exact mass is 409.1808568 g/mol and the monoisotopic mass is also 409.1808568 g/mol . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; . The Canonical SMILES is CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of Endoxifen E-isomer hydrochloride include a molecular weight of 409.9 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 8 . The topological polar surface area is 41.5 Ų .
Scientific Research Applications
- Role of Endoxifen : Recent evidence suggests that endoxifen is a potent antiestrogen. It targets ERα for degradation by the proteasome in breast cancer cells. Endoxifen also blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation, even in the presence of tamoxifen and its other metabolites .
- Clinical Significance : Impaired CYP2D6 metabolism is associated with a higher risk of breast cancer recurrence in women receiving adjuvant tamoxifen . Studying endoxifen metabolism can guide personalized treatment strategies.
- Potency : Endoxifen is significantly more potent than tamoxifen and equipotent to 4-hydroxy tamoxifen (4HT) in binding to ERα and suppressing ER-dependent breast cancer proliferation .
Breast Cancer Treatment
Pharmacogenomics
Preclinical Studies
Clinical Trials
Future Directions
Z-endoxifen, the active isomer of endoxifen, has demonstrated promising antitumor activity in phase 1/2 clinical studies . It has been evaluated in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors . Future clinical studies aim to validate endoxifen therapeutics for use as salvage therapy after exhaustive antiestrogen treatment .
properties
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-QREUMGABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endoxifen E-isomer hydrochloride | |
CAS RN |
1197194-61-8 | |
Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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